4,5-Dibromo-3-methylthiophene-2-carbonitrile CAS number and chemical identity
4,5-Dibromo-3-methylthiophene-2-carbonitrile CAS number and chemical identity
Topic: 4,5-Dibromo-3-methylthiophene-2-carbonitrile: Technical Synthesis and Application Guide CAS Number: 266338-05-0 Content Type: Technical Reference / Application Note Audience: Medicinal Chemists, Process Development Scientists
PART 1: EXECUTIVE SUMMARY
4,5-Dibromo-3-methylthiophene-2-carbonitrile is a highly functionalized thiophene scaffold characterized by a dense array of reactive handles on a small heteroaromatic core. Its structure features two chemically distinct bromine atoms (C4 and C5 positions) and an electron-withdrawing nitrile group at C2. This substitution pattern makes it a "privileged structure" for the synthesis of complex pharmaceuticals, particularly kinase inhibitors and GPCR modulators , where the thiophene ring serves as a bioisostere for phenyl or pyridine rings.
The compound’s utility lies in its regioselective reactivity . The C5-bromine is electronically activated by the sulfur atom and the conjugation with the nitrile, making it significantly more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) than the sterically crowded C4-bromine. This allows for sequential, programmable functionalization.
PART 2: CHEMICAL IDENTITY & PROPERTIES
| Property | Data |
| Chemical Name | 4,5-Dibromo-3-methylthiophene-2-carbonitrile |
| CAS Number | 266338-05-0 |
| Molecular Formula | C₆H₃Br₂NS |
| Molecular Weight | 280.97 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 84–88 °C (Typical for similar analogs; varies by purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | Cc1c(Br)c(Br)sc1C#N |
| InChI Key | RNIRKEQGYHHNSE-UHFFFAOYSA-N (Analogous core) |
PART 3: SYNTHESIS PROTOCOLS
The synthesis of 4,5-dibromo-3-methylthiophene-2-carbonitrile is typically approached via two primary pathways. The choice depends on the availability of starting materials (the nitrile vs. the carboxylic acid).
Method A: Electrophilic Bromination of 3-Methylthiophene-2-carbonitrile (Primary Route)
This method is preferred for its atom economy and directness. The electron-rich thiophene ring undergoes electrophilic aromatic substitution.
Reagents: 3-Methylthiophene-2-carbonitrile, Bromine (
Step-by-Step Protocol:
-
Preparation: Dissolve 3-methylthiophene-2-carbonitrile (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Bromination: Add Bromine (
, 2.2 eq) dropwise at room temperature. The reaction is exothermic; cooling to 0°C may be required during addition to control regioselectivity and prevent polymerization.-
Mechanistic Insight: The C5 position is most nucleophilic (alpha to sulfur). Once brominated, the inductive effect deactivates the ring slightly, but the strong electrophile (
) forces substitution at the C4 position.
-
-
Heating: Stir the mixture at 60°C for 4–6 hours to ensure complete bromination at the sterically hindered C4 position.
-
Quench: Pour the reaction mixture into ice-cold water. Sodium thiosulfate solution (10%) is added to quench excess bromine.
-
Isolation: Filter the precipitate. Recrystallize from ethanol/water to yield the title compound.
Method B: Dehydration of 4,5-Dibromo-3-methylthiophene-2-carboxamide
This route is used when the carboxylic acid derivative is the primary feedstock.
Step-by-Step Protocol:
-
Activation: Suspend 4,5-dibromo-3-methylthiophene-2-carboxylic acid (CAS 854626-32-7) in Thionyl Chloride (
). Reflux for 2 hours to form the acid chloride. Remove excess in vacuo. -
Amidation: Dissolve the residue in dry DCM. Add aqueous Ammonium Hydroxide (
) or ammonia gas at 0°C to form the carboxamide. -
Dehydration: Treat the isolated amide with Phosphorus Oxychloride (
) or Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C RT. -
Workup: Quench with saturated
, extract with DCM, and concentrate to yield the nitrile.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways to 4,5-Dibromo-3-methylthiophene-2-carbonitrile via direct bromination or acid dehydration.
PART 4: REACTIVITY & APPLICATIONS
The defining feature of CAS 266338-05-0 is its orthogonal reactivity . The electronic environment creates a hierarchy of reactivity that chemists can exploit for "programmed synthesis."
Regioselective Palladium Coupling (C5 vs C4)
-
Site 1: C5-Bromine (Most Reactive): The C5 position is less sterically hindered and electronically activated by the sulfur atom. In a Suzuki-Miyaura coupling with 1.0 equivalent of boronic acid, the C5-Br reacts exclusively.
-
Site 2: C4-Bromine (Least Reactive): The C4 position is sterically crowded by the adjacent C3-methyl group. It typically requires higher temperatures or more active catalysts (e.g., Pd(dtbpf)Cl2) to react.
Nitrile Functionalization
The C2-nitrile is a versatile "mask" for other functional groups:
-
Hydrolysis: Converts to Carboxylic Acid (using
). -
Reduction: Converts to Aminomethyl group (using
). -
Cyclization: Reacts with hydrazine or guanidine to form thienopyrimidines or thienopyrazoles , common scaffolds in oncology drugs.
Reactivity Logic Diagram
Caption: Reactivity map illustrating regioselective coupling and functional group interconversions.
PART 5: SAFETY & HANDLING (MSDS SUMMARY)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Engineering Controls: Always handle inside a certified chemical fume hood. The compound may release toxic bromide or cyanide byproducts if heated to decomposition.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Storage: Store at 2–8°C in a tightly sealed container, protected from light. Hydrolysis of the nitrile can occur if exposed to moisture over long periods.
PART 6: REFERENCES
-
PubChem. 3-Bromothiophene-2-carbonitrile and related thiophene derivatives. National Library of Medicine. [Link]
-
American Elements. 4,5-Dibromo-3-methylthiophene-2-carbonitrile Product Information. [Link][1][2][3][4][5][6]
-
Organic Syntheses. Bromination of Thiophenes: General Procedures. (Analogous chemistry for reference). [Link]
Sources
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- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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